molecular formula C49H61NO15 B13859063 Lewis A Trisaccharide, Methyl Glycoside Tetrabenzylether

Lewis A Trisaccharide, Methyl Glycoside Tetrabenzylether

Cat. No.: B13859063
M. Wt: 904.0 g/mol
InChI Key: PRRHDWGPDCOFAR-FRMHWQRLSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lewis A Trisaccharide, Methyl Glycoside Tetrabenzylether involves multiple steps, including glycosylation reactions to form the trisaccharide core, followed by methylation and benzylation to protect the hydroxyl groups. The reaction conditions typically involve the use of Lewis acids as catalysts and anhydrous solvents to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound is less common due to its specialized use in research. the methods employed in laboratories can be scaled up, involving automated glycosylation techniques and advanced purification methods like high-performance liquid chromatography (HPLC) to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Lewis A Trisaccharide, Methyl Glycoside Tetrabenzylether undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include deprotected trisaccharides , reduced glycosides , and substituted derivatives that can be further utilized in various biochemical assays .

Scientific Research Applications

Lewis A Trisaccharide, Methyl Glycoside Tetrabenzylether is extensively used in scientific research, particularly in the following areas:

    Chemistry: As a model compound for studying glycosylation reactions and carbohydrate chemistry.

    Biology: In the investigation of cell-surface interactions and glycan recognition processes.

    Medicine: As a potential therapeutic agent in cancer research and immunotherapy.

    Industry: In the development of carbohydrate-based drugs and diagnostic tools

Mechanism of Action

The mechanism of action of Lewis A Trisaccharide, Methyl Glycoside Tetrabenzylether involves its interaction with specific glycan-binding proteins on cell surfaces. These interactions can modulate various cellular pathways, including signal transduction and immune responses . The compound’s unique structure allows it to bind selectively to lectins and other carbohydrate-recognizing molecules, influencing cellular behavior and therapeutic outcomes .

Comparison with Similar Compounds

Similar Compounds

  • Lewis B Trisaccharide, Methyl Glycoside Tetrabenzylether
  • Lewis X Trisaccharide, Methyl Glycoside Tetrabenzylether
  • Sialyl Lewis A Trisaccharide, Methyl Glycoside Tetrabenzylether

Uniqueness

This compound is unique due to its specific glycosidic linkages and benzyl protection groups, which confer distinct chemical properties and biological activities. Compared to similar compounds, it exhibits higher stability and selectivity in binding to certain glycan-binding proteins, making it a valuable tool in glycoscience research .

Properties

Molecular Formula

C49H61NO15

Molecular Weight

904.0 g/mol

IUPAC Name

N-[(3R,4R,5S,6R)-2-methoxy-5-[(2R,3R,4S,5S,6R)-6-methyl-3,4,5-tris(phenylmethoxy)oxan-2-yl]oxy-6-(phenylmethoxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide

InChI

InChI=1S/C49H61NO15/c1-30-42(58-26-33-18-10-5-11-19-33)45(59-27-34-20-12-6-13-21-34)46(60-28-35-22-14-7-15-23-35)49(61-30)64-43-37(29-57-25-32-16-8-4-9-17-32)63-47(56-3)38(50-31(2)52)44(43)65-48-41(55)40(54)39(53)36(24-51)62-48/h4-23,30,36-49,51,53-55H,24-29H2,1-3H3,(H,50,52)/t30-,36-,37-,38-,39+,40+,41-,42+,43-,44-,45+,46-,47?,48+,49-/m1/s1

InChI Key

PRRHDWGPDCOFAR-FRMHWQRLSA-N

Isomeric SMILES

C[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](OC([C@@H]([C@H]2O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)NC(=O)C)OC)COCC4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6)OCC7=CC=CC=C7

Canonical SMILES

CC1C(C(C(C(O1)OC2C(OC(C(C2OC3C(C(C(C(O3)CO)O)O)O)NC(=O)C)OC)COCC4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6)OCC7=CC=CC=C7

Origin of Product

United States

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